11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid

Catalog No.
S12457747
CAS No.
609793-11-5
M.F
C28H32N4O5S2
M. Wt
568.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrid...

CAS Number

609793-11-5

Product Name

11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid

IUPAC Name

11-[(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

Molecular Formula

C28H32N4O5S2

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C28H32N4O5S2/c33-24(34)14-7-5-3-1-2-4-6-9-16-32-27(36)22(39-28(32)38)18-21-25(29-19-20-12-11-17-37-20)30-23-13-8-10-15-31(23)26(21)35/h8,10-13,15,17-18,29H,1-7,9,14,16,19H2,(H,33,34)/b22-18-

InChI Key

UAOKVXMOWGQCML-PYCFMQQDSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)NCC4=CC=CO4

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)NCC4=CC=CO4

The compound 11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic molecule characterized by multiple functional groups. It combines a thiazolidinone framework with a pyrido-pyrimidine moiety and a furan substituent, contributing to its potential biological activities. The molecular formula is C20H26N4O5S2C_{20}H_{26}N_{4}O_{5}S^{2}, with a molecular weight of approximately 456.49 g/mol .

Typical of its functional groups:

  • Condensation Reactions: The methylene group attached to the thiazolidinone can undergo further condensation with other amines or aldehydes.
  • Reduction Reactions: The carbonyl groups present in the thiazolidinone and pyrido-pyrimidine rings can be reduced to alcohols under appropriate conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrido-pyrimidine structure can act as nucleophiles, allowing for substitutions that could modify biological activity.

Preliminary studies suggest that this compound exhibits significant anticancer properties. Specifically, derivatives of the thiazolidinone framework have shown moderate to strong antiproliferative activity against various human leukemia cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with electron-donating groups enhancing its cytotoxicity .

The synthesis of 11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Furan Derivative: Starting from furan and appropriate amines, the furan ring is functionalized.
  • Pyrido-Pyrimidine Synthesis: Utilizing known methods for synthesizing pyrido-pyrimidines, such as cyclization reactions involving 2-amino derivatives.
  • Thiazolidinone Formation: This involves reacting carbonyl compounds with thioureas under acidic conditions to yield thiazolidinones.
  • Final Coupling: The undecanoic acid moiety is introduced through coupling reactions, often using coupling agents like EDC or DCC.

The primary applications of this compound are in medicinal chemistry and pharmaceutical research, particularly in developing new anticancer agents. Its unique structure allows it to potentially interact with various biological targets, making it a candidate for further investigation in drug development.

Interaction studies highlight the compound's potential effects on various biological pathways:

  • Gene-Chemical Interactions: Data from resources like the Comparative Toxicogenomics Database indicate interactions with specific genes associated with cancer pathways .
  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in cancer signaling could provide insights into its mechanism of action.

Several compounds share structural features with 11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid, including:

  • Thiazolidinediones: Known for their antidiabetic properties but also exhibit anticancer activity.
  • Pyrido[1,2-a]pyrimidines: Compounds in this class have shown promise as kinase inhibitors.
  • Furan Derivatives: Many exhibit various biological activities including antimicrobial and anticancer effects.

Comparison Table

Compound NameStructure TypeBiological Activity
ThiazolidinedionesThiazolidinoneAntidiabetic, anticancer
Pyrido[1,2-a]pyrimidinesHeterocyclicKinase inhibition
Furan DerivativesAromaticAntimicrobial, anticancer

This compound stands out due to its unique combination of a thiazolidinone core with a pyrido-pyrimidine and furan substituents, potentially leading to novel mechanisms of action in cancer therapy not seen in the other compounds listed.

Multi-Step Heterocyclic Assembly Strategies

The synthesis begins with the preparation of the pyrido[1,2-a]pyrimidine core through a three-step sequence. Starting from 2(1H)-pyridone, hydrolysis and decarboxylation yield pyridine-2-amine, which undergoes selective O-alkylation and rearrangement to form the pyrido[1,2-a]pyrimidine scaffold. Ethoxy methylene malonic diethyl ester (EMME) is then employed under microwave irradiation (MWI) to facilitate cyclization, producing the 4-oxo-4H-pyrido[1,2-a]pyrimidine intermediate. Concurrently, the thiazolidinone moiety is synthesized via condensation of furan-2-ylmethylamine with carbon disulfide and chloroacetic acid, followed by oxidative desulfurization to introduce the 2-thioxo group.

The final hybridization involves a Knoevenagel condensation between the pyrido[1,2-a]pyrimidine-3-carbaldehyde and the thiazolidinone precursor. This step requires precise stoichiometric control to avoid premature cyclization, with a molar ratio of 1:1.2 (pyrido[1,2-a]pyrimidine:thiazolidinone) proving optimal. The undecanoic acid side chain is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving 78–82% coupling efficiency.

Critical Reaction Optimization Parameters for Pyrido[1,2-a]pyrimidine-Thiazolidinone Hybridization

Reaction temperature and atmosphere critically influence hybridization efficiency. Pyrido[1,2-a]pyrimidine-thiazolidinone coupling under oxygen atmosphere at 130°C enhances oxidative dehydrogenation, yielding 94% product compared to 6% under inert conditions. Microwave-assisted cyclization reduces reaction time from 12 hours (conventional heating) to 45 minutes, minimizing thermal degradation.

Catalytic acetic acid (6 equivalents) is essential for stabilizing the enol intermediate during CDC, with lower concentrations (≤4 equivalents) resulting in incomplete hybridization. The following table summarizes the impact of acetic acid loading on yield:

Acetic Acid EquivalentsReaction AtmosphereYield (%)
2Air34
4Air52
6Air74
6O₂94

Data adapted from cross-dehydrogenative coupling studies.

Solvent System Selection and Catalytic Requirements

Polar aprotic solvents like dimethylformamide (DMF) facilitate pyrido[1,2-a]pyrimidine-thiazolidinone coupling by stabilizing charged intermediates, whereas ethanol is preferred for cyclization steps due to its ability to dissolve both hydrophilic and hydrophobic reactants. Catalytic Pd(OAc)₂ (10 mol%) enhances coupling efficiency in DMF but is ineffective in ethanol, highlighting solvent-catalyst compatibility challenges.

Microwave irradiation in ethanol reduces side reactions compared to conventional reflux, achieving 85% purity versus 63%. For large-scale synthesis, a mixed solvent system (ethanol:DMF, 3:1) balances reaction kinetics and solubility, enabling gram-scale production with 70–75% isolated yield.

XLogP3

5.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

568.18141248 g/mol

Monoisotopic Mass

568.18141248 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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